molecular formula C12H14N4O3S2 B2943870 3-methyl-N-(4-sulfamoylphenethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448123-60-1

3-methyl-N-(4-sulfamoylphenethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2943870
CAS RN: 1448123-60-1
M. Wt: 326.39
InChI Key: BCOMSPIMUVPAMD-UHFFFAOYSA-N
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Description

3-methyl-N-(4-sulfamoylphenethyl)-1,2,4-thiadiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical formula, C12H13N3O3S2, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Environmental Applications

Contamination and Removal Technologies : Sulfamethoxazole, a sulfonamide with structural features akin to the queried compound, has been identified as a persistent organic pollutant in various aquatic environments. Research has explored its occurrence, destiny, and toxicity, alongside removal techniques such as adsorption and advanced oxidation processes (AOPs). These studies emphasize the development of sustainable technologies for removing such contaminants, where the removal efficiency hinges on the interaction between sulfamethoxazole and the sorbents or photocatalysts used, underlining the importance of chemical interactions in environmental remediation (Prasannamedha & Kumar, 2020).

Medicinal Chemistry Applications

Sulfonamides in Drug Development : Sulfonamides, by virtue of their primary sulfonamide moiety, have found extensive use in clinical drugs across various therapeutic categories, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Novel drugs incorporating this group, such as apricoxib and pazopanib, underline the ongoing relevance of sulfonamide derivatives in designing compounds with potential antitumor activities and as selective antiglaucoma agents (Carta, Scozzafava, & Supuran, 2012).

Biological Activity of Thiadiazole Derivatives : The thiadiazole ring, a feature shared by the compound , is recognized for its broad pharmacological potential. Heterocyclic systems based on 1,3,4-thiadiazole have been investigated for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This versatility underscores the importance of thiadiazole derivatives in the search for new pharmacologically active molecules, demonstrating the potential application of "3-methyl-N-(4-sulfamoylphenethyl)-1,2,4-thiadiazole-5-carboxamide" in developing novel therapeutic agents (Lelyukh, 2019).

properties

IUPAC Name

3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-8-15-12(20-16-8)11(17)14-7-6-9-2-4-10(5-3-9)21(13,18)19/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOMSPIMUVPAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-sulfamoylphenethyl)-1,2,4-thiadiazole-5-carboxamide

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